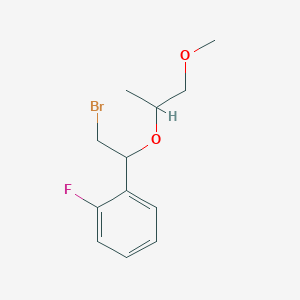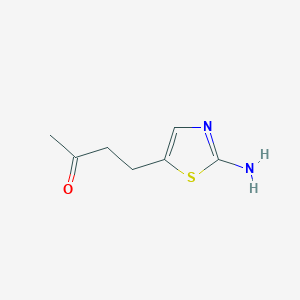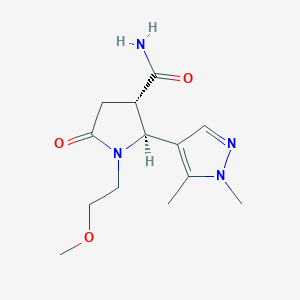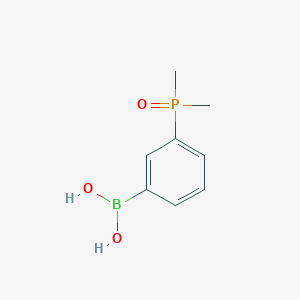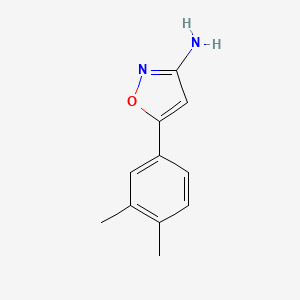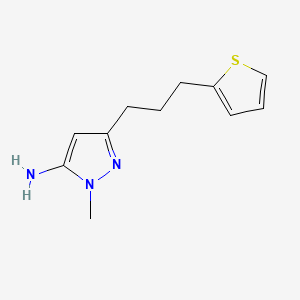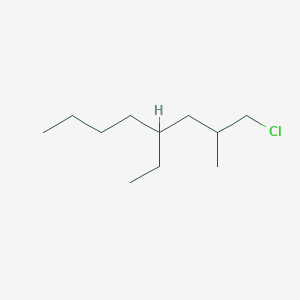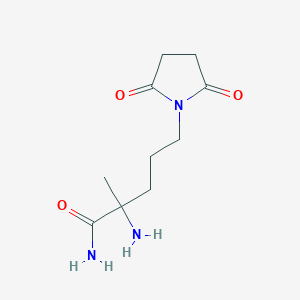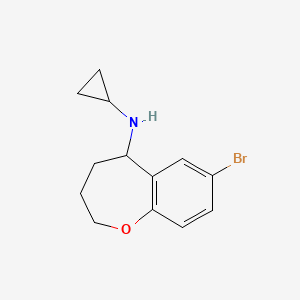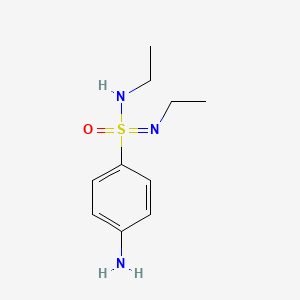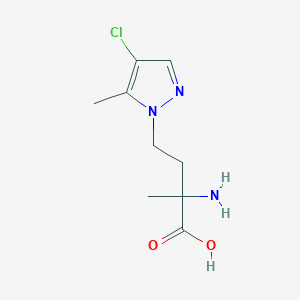
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid is a synthetic organic compound that features a pyrazole ring substituted with chlorine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting from a suitable precursor such as 4-chloro-3-methyl-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.
Substitution reactions: Introducing the amino and methyl groups through nucleophilic substitution or alkylation reactions.
Final assembly: Coupling the pyrazole derivative with a suitable butanoic acid precursor under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:
Catalysis: Using catalysts to improve reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Amino or thiol-substituted pyrazole derivatives.
科学研究应用
Medicinal Chemistry: As a scaffold for designing new drugs targeting specific enzymes or receptors.
Agricultural Chemistry: As a potential herbicide or pesticide due to its bioactive pyrazole ring.
Material Science: As a building block for synthesizing novel materials with unique properties.
作用机制
The mechanism of action of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid would depend on its specific application. For instance:
Medicinal Chemistry: It might interact with specific enzymes or receptors, inhibiting or activating their function.
Agricultural Chemistry: It could disrupt metabolic pathways in target organisms, leading to their death.
相似化合物的比较
Similar Compounds
2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoic acid: Lacks the methyl group on the pyrazole ring.
2-Amino-4-(4-methyl-1H-pyrazol-1-yl)-2-methylbutanoic acid: Lacks the chlorine atom on the pyrazole ring.
Uniqueness
2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoic acid is unique due to the specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C9H14ClN3O2 |
|---|---|
分子量 |
231.68 g/mol |
IUPAC 名称 |
2-amino-4-(4-chloro-5-methylpyrazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C9H14ClN3O2/c1-6-7(10)5-12-13(6)4-3-9(2,11)8(14)15/h5H,3-4,11H2,1-2H3,(H,14,15) |
InChI 键 |
PCHVACZVJPLKSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1CCC(C)(C(=O)O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


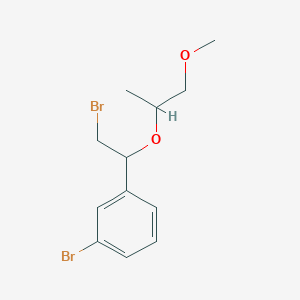
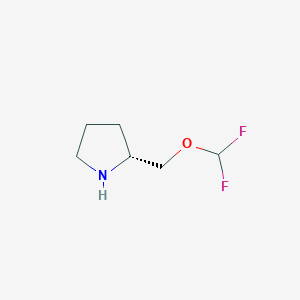
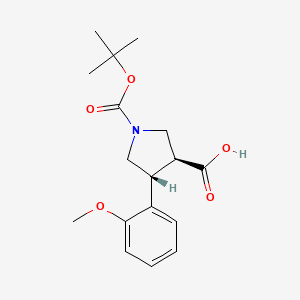
![5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane](/img/structure/B13634028.png)
